molecular formula C10H12OS B13339239 6-methoxy-2,3-dihydro-1H-indene-1-thiol

6-methoxy-2,3-dihydro-1H-indene-1-thiol

Cat. No.: B13339239
M. Wt: 180.27 g/mol
InChI Key: OZRXAVCYCZRMKI-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1H-indene-1-thiol is an organic compound with a unique structure that includes a methoxy group, a dihydroindene ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3-dihydro-1H-indene-1-thiol typically involves multiple steps. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to give nitromethylindene, which is subsequently hydrogenated over palladium on carbon (Pd/C) to yield the desired thiol compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1H-indene-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-indene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.

    6-Methoxy-1H-indanone: Contains a ketone group instead of a thiol group.

    5,6-Dimethoxy-1-indanone: Features two methoxy groups and a ketone group.

Uniqueness

6-Methoxy-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

6-Methoxy-2,3-dihydro-1H-indene-1-thiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including its antimicrobial and cytotoxic effects.

  • Molecular Formula : C10H12OS
  • Molecular Weight : 180.27 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing dose-dependent inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-715.5
A54922.3

The cytotoxicity was attributed to the induction of apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation in treated cells.

The biological activity of this compound is believed to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The thiol group can participate in redox reactions, leading to increased ROS production which contributes to cellular stress and apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as protein kinases or phosphatases, which are crucial for tumor growth and survival.
  • Membrane Disruption : By integrating into microbial membranes, it may disrupt membrane integrity, leading to cell death.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The study concluded that it exhibited potent antibacterial activity comparable to standard antibiotics .

Study 2: Cancer Cell Line Testing

A study published in Cancer Letters investigated the effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in MCF-7 and A549 cells .

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-1-thiol

InChI

InChI=1S/C10H12OS/c1-11-8-4-2-7-3-5-10(12)9(7)6-8/h2,4,6,10,12H,3,5H2,1H3

InChI Key

OZRXAVCYCZRMKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2S)C=C1

Origin of Product

United States

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